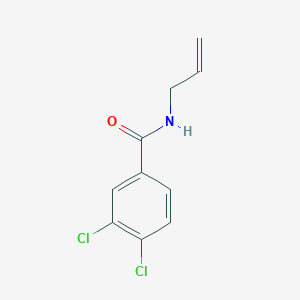

N-allyl-3,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3,4-dichlorobenzamide, also known as aclonifen, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of benzamides and is known for its selective action against broad-leaved weeds. Aclonifen is a white crystalline solid that is soluble in organic solvents but insoluble in water.

Aplicaciones Científicas De Investigación

N-allyl-3,4-dichlorobenzamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as soybean, cotton, and wheat. The herbicide works by inhibiting the photosynthesis process in the target weeds, leading to their death. Apart from its use as a herbicide, N-allyl-3,4-dichlorobenzamide has also been studied for its potential as a fungicide and insecticide.

Mecanismo De Acción

The mechanism of action of N-allyl-3,4-dichlorobenzamide involves the inhibition of the photosynthesis process in the target weeds. The herbicide binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the electron transport chain, resulting in the production of reactive oxygen species that cause oxidative damage to the plant cells. Eventually, the plant cells die due to the lack of energy production.

Biochemical and Physiological Effects:

N-allyl-3,4-dichlorobenzamide has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation upon contact. The herbicide is rapidly metabolized in plants and soil, leading to its low persistence in the environment. It has also been shown to have low mobility in soil, reducing the risk of groundwater contamination.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-allyl-3,4-dichlorobenzamide is widely used in lab experiments to study the effects of herbicides on plants. Its selectivity towards broad-leaved weeds makes it a valuable tool for weed control in various crops. However, its use is limited to certain crops, and it may not be effective against all types of weeds. Additionally, the herbicide's mode of action is well understood, making it less suitable for research on new herbicidal mechanisms.

Direcciones Futuras

Future research on N-allyl-3,4-dichlorobenzamide could focus on its potential as a fungicide and insecticide. The herbicide's low toxicity to non-target organisms makes it an attractive alternative to conventional pesticides. Additionally, research could be conducted on the development of new herbicides based on the benzamide family, with improved selectivity and efficacy. Studies could also investigate the effect of N-allyl-3,4-dichlorobenzamide on soil microbiota and its potential impact on soil health.

Conclusion:

N-allyl-3,4-dichlorobenzamide is a valuable herbicide that is widely used in agriculture to control broad-leaved weeds. Its selective action and low toxicity to non-target organisms make it a popular choice among farmers. While its mode of action is well understood, future research could focus on its potential as a fungicide and insecticide, as well as the development of new herbicides based on the benzamide family.

Métodos De Síntesis

The synthesis of N-allyl-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N-allyl-3,4-dichlorobenzamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Propiedades

Nombre del producto |

N-allyl-3,4-dichlorobenzamide |

|---|---|

Fórmula molecular |

C10H9Cl2NO |

Peso molecular |

230.09 g/mol |

Nombre IUPAC |

3,4-dichloro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |

Clave InChI |

PSGJMCFHDCSCBY-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

SMILES canónico |

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)

![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)

![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)

![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)